5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
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Overview
Description
5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a useful research compound. Its molecular formula is C24H16FNO4 and its molecular weight is 401.393. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
- The synthesis of novel heterocyclic compounds, including derivatives similar to the specified compound, has been a focus of research to explore their potential applications. For instance, the synthesis of 5H-benzothiazolo[3,2-a]quinazolin-5-ones has been explored, offering insights into the chemical reactions and mechanisms involved in creating complex quinoline derivatives (Kim, 1981).
Anticancer and Antimicrobial Applications
- Some quinoline derivatives have been evaluated for their anticancer and antimicrobial activities. For example, ciprofloxacin-derived 1,3,4-thiadiazoles have been synthesized as novel anticancer agents, showing significant activity against cancer cells (Ahadi et al., 2020). Additionally, benzothiazole–quinolone hybrids have been developed as antimicrobial agents with potent activity against resistant strains, demonstrating the potential of quinoline derivatives in addressing drug resistance (Wang et al., 2018).
Photophysics and Photochemistry
- The photoinduced C-F bond cleavage in fluorinated quinolones has been studied, revealing mechanisms that could be relevant for understanding the behavior of similar fluorinated compounds under light exposure. This research could have implications for designing drugs with improved photostability or for developing photodynamic therapy agents (Fasani et al., 1999).
Drug Design and Receptor Binding
- The design and synthesis of novel compounds targeting specific receptors, such as benzodiazepine and adenosine receptors, have been explored. For example, new 1,2,3-triazolo[1,5-a]quinoxalines have been synthesized and evaluated for their binding to benzodiazepine and adenosine receptors, highlighting the potential of quinoline derivatives in drug development (Biagi et al., 1998).
Mechanism of Action
Target of Action
Similar quinoline derivatives have been found to exhibit cytotoxicity against various human cancer cell lines .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to have diverse pharmacological effects, including antibacterial, anti-tumor, anti-malarial, anti-inflammatory, and anti-oxidant activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Similar quinoline derivatives have shown good antitumor activity and significant inhibitory effects on certain bacterial strains .
Properties
IUPAC Name |
5-benzyl-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FNO4/c25-17-8-6-16(7-9-17)23(27)19-13-26(12-15-4-2-1-3-5-15)20-11-22-21(29-14-30-22)10-18(20)24(19)28/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOAPQQUEUFAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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